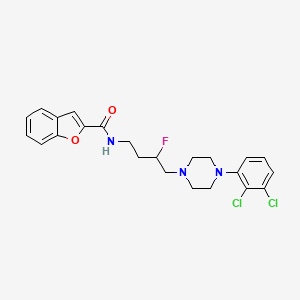

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide

Description

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide (referred to as Compound 8d in ) is a synthetic compound characterized by a benzofuran-2-carboxamide core linked to a 3-fluorobutyl chain and a 2,3-dichlorophenyl-substituted piperazine moiety. Its synthesis involves coupling benzofuran-2-carboxylic acid with intermediate 7b (4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-fluorobutane) using carbonyldiimidazole (CDI) as a coupling agent, yielding an 82% product after column chromatography purification .

Properties

Molecular Formula |

C23H24Cl2FN3O2 |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-3-fluorobutyl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C23H24Cl2FN3O2/c24-18-5-3-6-19(22(18)25)29-12-10-28(11-13-29)15-17(26)8-9-27-23(30)21-14-16-4-1-2-7-20(16)31-21/h1-7,14,17H,8-13,15H2,(H,27,30) |

InChI Key |

LRBUVURCWWAQQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC(CCNC(=O)C2=CC3=CC=CC=C3O2)F)C4=C(C(=CC=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Epoxide Opening to Introduce the Piperazine Moiety

Fluorination of the Alcohol Intermediate

- The alcohol intermediates are treated with N,N-diethylaminosulfur trifluoride (DAST) to convert the hydroxyl group into a fluorine atom, producing the 3-fluorobutyl intermediates.

- The fluorination proceeds with retention of configuration, which is explained by a proposed aziridinium ion intermediate formed by neighboring group participation involving the piperazine nitrogen adjacent to the 3-position hydroxyl group.

- This mechanism is unique and explains the formation of two fluorinated intermediates in a ratio of approximately 2.5:1, which are separable by column chromatography.

Phthalimide Deprotection to Generate Primary Amine

Amide Coupling to Attach the Benzofuran-2-carboxamide

- The primary amine intermediate is coupled with benzofuran-2-carboxylic acid or its acid chloride derivative to form the target amide bond.

- Typical coupling reagents and conditions involve mild bases such as triethylamine and suitable solvents, with purification by flash chromatography or recrystallization.

- This step completes the assembly of the final compound, linking the fluorobutyl-piperazine moiety to the benzofuran carboxamide.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Epoxide opening | 2,3-dichlorophenylpiperazine, reflux | Alcohol intermediates (5a, 5b) | Isoindoline-1,3-dione as protecting group |

| 2 | Fluorination | N,N-diethylaminosulfur trifluoride (DAST) | Fluorinated intermediates (3-fluorobutyl) | Retention of stereochemistry; aziridinium ion intermediate proposed |

| 3 | Phthalimide deprotection | Hydrazine | Primary amine intermediates (7a, 7b) | Clean removal of protecting group |

| 4 | Amide coupling | Benzofuran-2-carboxylic acid or acid chloride, triethylamine | Final product: N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide | Purification by chromatography or recrystallization |

Mechanistic Insights and Stereochemical Considerations

- The fluorination step using DAST is notable for its stereochemical outcome. Instead of a classical inversion, the reaction proceeds with retention of configuration.

- The formation of an aziridinium ion intermediate is key to this outcome, where the liberated fluoride ion can attack at different positions, producing two regioisomers.

- This mechanistic insight is novel and underscores the unique reactivity of the piperazine nitrogen adjacent to the hydroxyl group.

Purification and Characterization

- Purification of intermediates and final compounds is typically achieved through flash column chromatography or recrystallization from 2-propanol.

- Preparative chromatography is used for chiral resolution and isolation of specific enantiomers when applicable.

- Characterization includes NMR, mass spectrometry, and X-ray crystallography to confirm structure and stereochemistry.

Chemical Reactions Analysis

Fluorination with DAST

The critical step in synthesizing BAK2-66 involves fluorination of a chiral alcohol intermediate (4 ) using N,N-diethylaminosulfur trifluoride (DAST). This reaction converts the hydroxyl group (-OH) at the 3-position of the butyl chain into a fluorine atom (-F) with retention of configuration (confirmed by X-ray crystallography) .

Reaction Conditions:

-

Reagent : DAST

-

Solvent : CH<sub>2</sub>Cl<sub>2</sub>

-

Temperature : −78 °C to room temperature (RT)

Outcome:

-

Primary product : (S)-5 (desired 3-fluorobutyl intermediate)

-

Side product : (S)-5b (minor structural isomer with a shorter 3-carbon linker)

| Starting Material | Product | Yield Ratio (5a:5b) | Configuration |

|---|---|---|---|

| Alcohol (4 ) | (S)-5 (5a) | ~2.5:1 | Retained (S) |

| Alcohol (4 ) | (S)-5b | Short linker |

Mechanism of Fluorination

The reaction proceeds via neighboring group participation by the piperazine nitrogen, forming an aziridinium ion intermediate (Figure 2) . Fluoride ion (F<sup>−</sup>) attacks either:

-

C-1 : Results in retention of configuration (major product 5a ).

-

C-2 : Leads to the minor product 5b with a truncated linker .

This mechanism explains the stereochemical fidelity and the unexpected formation of 5b , a structural isomer .

Deprotection and Coupling

After fluorination, the phthalimide-protected amine (5a ) undergoes:

-

Deprotection with hydrazine (NH<sub>2</sub>NH<sub>2</sub>) in ethanol (reflux, 3 hours) .

-

Coupling with benzofuran-2-carboxylic acid using SOCl<sub>2</sub> to form the final carboxamide (BAK2-66 ) .

Linker Length and Fluorination

-

Optimal linker : A 4-carbon chain between the piperazine and benzofuranamide maximizes D3R affinity .

-

Shortened linker : The minor product 5b (3-carbon linker) reduces binding by disrupting interactions with Gly94 in the D3R extracellular loop 1 (EL1) .

| Compound | Linker Length | D3R K<sub>i</sub> (nM) | D2R K<sub>i</sub> (nM) | Selectivity Ratio (D3R:D2R) |

|---|---|---|---|---|

| BAK2-66 | 4-carbon | 4.2 | 1,240 | 295 |

| 8 | 3-carbon | 393 | >10,000 | <25 |

Data sourced from competitive binding assays .

Enantioselectivity

-

(R)-BAK2-66 : Higher D3R affinity (K<sub>i</sub> = 4.2 nM) than (S)-BAK2-66 (K<sub>i</sub> = 28 nM) .

-

Enantioselectivity : Driven by polar interactions with Tyr7.43 in D3R, which is less pronounced in the (S)-enantiomer .

Critical SAR Insights

-

Fluoromethylene group : Introducing fluorine at the 3-position enhances metabolic stability without steric hindrance .

-

Carboxamide linker : Replacing the amide with a methyleneamine reduces D3R affinity >100-fold, underscoring its role in receptor selectivity .

-

Piperazine substitution : 2,3-Dichlorophenyl groups improve D3R selectivity over D2R compared to methoxy substituents .

Side Reactions and Byproducts

The fluorination reaction with DAST occasionally produces 5b (~29% yield), necessitating chromatographic separation . This byproduct’s reduced potency highlights the importance of reaction optimization to minimize undesired pathways.

Scientific Research Applications

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a ligand in the study of dopamine receptors.

Biology: Investigated for its role in modulating neurotransmitter activity.

Medicine: Potential therapeutic agent for treating neurological disorders such as schizophrenia and drug addiction.

Industry: Utilized in the development of new pharmaceuticals and chemical probes.

Mechanism of Action

The compound exerts its effects primarily by antagonizing dopamine D3 receptors. This interaction inhibits the binding of dopamine, thereby modulating neurotransmitter activity in the brain. The molecular targets include the dopamine D3 receptor, and the pathways involved are related to dopaminergic signaling, which plays a crucial role in mood regulation and reward mechanisms .

Comparison with Similar Compounds

Key Properties :

Comparison with Similar Compounds

Structural Analogues with Varying Piperazine Substituents

Compounds with alternative aryl groups on the piperazine ring exhibit distinct physicochemical and pharmacological profiles:

Analysis :

- The 2,3-dichlorophenyl group (as in Compound 8d and BAK2-66) is critical for high dopamine D3 receptor (D3R) affinity, while electron-donating groups (e.g., 2-methoxy in 8c) reduce binding potency .

- Fluorination at the butyl chain (8d) improves metabolic stability compared to hydroxylated analogues (e.g., Compound 31), which exhibit higher polarity and lower blood-brain barrier penetration .

Analogues with Modified Carboxamide Moieties

Replacing the benzofuran-2-carboxamide with other aromatic systems alters receptor selectivity:

Analysis :

Fluorinated vs. Non-Fluorinated Derivatives

The presence of fluorine significantly impacts pharmacological and physical properties:

Analysis :

- Fluorine in 8d enhances lipophilicity, improving blood-brain barrier permeability compared to hydroxylated derivatives like Compound 32 .

Multifunctional Receptor Profiles

Some analogues exhibit activity across multiple receptor systems:

Analysis :

Biological Activity

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, synthesizing data from various research findings, case studies, and relevant literature.

Chemical Structure and Properties

The compound features a piperazine core, which is known for its diverse pharmacological properties. The key structural components include:

- Piperazine moiety : Contributes to receptor binding and activity.

- 2,3-Dichlorophenyl group : Enhances lipophilicity and may influence selectivity towards certain receptors.

- Benzofuran ring : Potentially involved in interactions with biological targets.

Molecular Formula

The molecular formula for this compound is , with a molecular weight of approximately 463.4 g/mol .

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various neurotransmitter receptors. Notably, it has shown affinity for the Dopamine D3 receptor , which is implicated in several neuropsychiatric disorders.

Table 1: Biological Activity Overview

Case Studies

- Dopamine D3 Receptor Affinity : A study demonstrated that analogues of this compound exhibited superior binding affinities compared to other known ligands, suggesting potential therapeutic applications in treating disorders like schizophrenia and addiction .

- Neuropharmacological Effects : In vivo studies indicated that administration of this compound resulted in significant changes in behavior associated with anxiety and depression models in rodents, highlighting its potential as an antidepressant .

- Antitumor Activity : Preliminary data suggest that derivatives of this compound may inhibit cell proliferation in certain cancer cell lines, indicating a possible role in oncology .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Formation of the piperazine derivative.

- Coupling with the benzofuran moiety.

- Introduction of the dichlorophenyl and fluorobutyl groups.

Table 2: Synthesis Pathway Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Piperazine formation | Piperazine + chlorinated phenyl | 85% |

| Benzofuran coupling | Benzofuran + coupling agent | 75% |

| Final carboxamide formation | Carboxylic acid + amine | 80% |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation between benzofuran-2-carboxylic acid derivatives and aminobutyl-piperazine intermediates. General Procedure A (amide coupling using carbodiimide activators) is commonly employed, yielding ~45–85% depending on substituents . Critical factors include:

- Solvent choice : Ethanol or chloroform for recrystallization of HCl salts to improve purity .

- Temperature control : Heating during coupling steps to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate enantiomers or eliminate byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 7.51 ppm for benzofuran protons) and carbon backbone, confirming regiochemistry .

- Melting Point (MP) : Verifies purity (e.g., HCl salt MP: 209–212°C) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within 0.4% of theoretical values) .

- Chiral HPLC : Resolves enantiomers for stereochemical analysis .

Q. What receptor targets and pharmacological profiles are associated with this compound?

- Primary Target : Dopamine D3 receptor (Ki < 1 nM), with >100-fold selectivity over D2 receptors .

- Functional Activity : Acts as a high-affinity antagonist, validated via [³H]spiperone displacement assays in transfected cell lines .

- Structural Determinants : The 2,3-dichlorophenyl group enhances D3 binding, while fluorobutyl chains modulate membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize D3 receptor affinity and selectivity?

- Methodology :

- Substituent Variation : Replace benzofuran with benzothiophene or indole moieties to assess π-π stacking interactions (e.g., compound 35 in ).

- Linker Optimization : Compare fluorobutyl vs. trans-olefin chains (e.g., compound 17 in ) to study conformational effects on binding.

- Enantiomer Testing : Use chiral synthesis to isolate R/S forms and evaluate enantioselectivity (e.g., trans-olefin analogues in ).

Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?

- Approaches :

- Molecular Docking : Simulate interactions with D3 receptor homology models (e.g., AutoDock Vina) to identify key residues (e.g., Ser196, Asp110) .

- Quantum Chemical Calculations : Use DFT to optimize ligand geometries and calculate electrostatic potentials for solubility predictions .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates .

Q. How can researchers address contradictory data in receptor binding assays (e.g., discrepancies in IC50 values)?

- Resolution Strategies :

- Assay Validation : Use standardized protocols (e.g., radioligand concentration, buffer pH) to minimize variability .

- Functional vs. Binding Assays : Compare antagonist potency in cAMP inhibition vs. displacement assays to confirm mechanism .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify trends in substituent effects.

Q. What strategies improve aqueous solubility without compromising receptor affinity?

- Experimental Design :

- Hydrophilic Substituents : Introduce hydroxyl groups (e.g., compound 31 in ) or PEG linkers to enhance solubility.

- Salt Formation : Prepare HCl or oxalate salts (e.g., compound 35 in ) to improve crystallinity and dissolution.

- Prodrug Approach : Temporarily mask hydrophobic groups with enzymatically cleavable motifs (e.g., esters).

Q. How can enantioselectivity in D3 receptor binding be experimentally validated?

- Techniques :

- Chiral Chromatography : Resolve enantiomers using amylose-based columns and confirm purity via optical rotation .

- Enantiomer-Specific Assays : Test R/S forms in competitive binding assays (e.g., compound 19 in showed 10-fold differences in Ki).

Q. What in vivo models are appropriate for validating pharmacokinetics and CNS penetration?

- Models :

- Rodent Pharmacokinetics : Measure plasma half-life (t½) and brain-to-plasma ratios via LC-MS/MS after IV/oral dosing .

- Microdialysis : Quantify extracellular dopamine levels in rat striatum to confirm functional D3 antagonism .

- PET Imaging : Use radiolabeled analogues (e.g., ¹¹C or ¹⁸F derivatives) for receptor occupancy studies .

Data Contradiction Analysis

- Case Study : Discrepancies in reported IC50 values for fluorinated vs. non-fluorinated analogues may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.